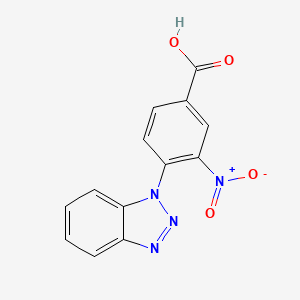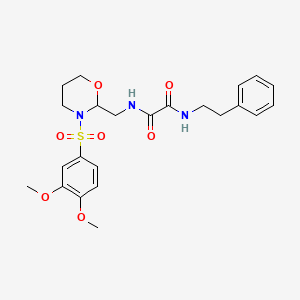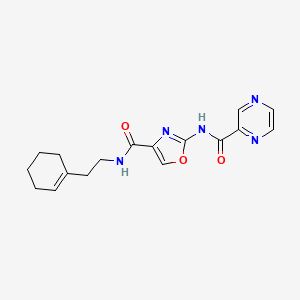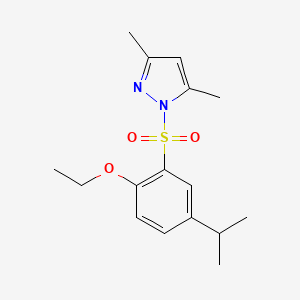![molecular formula C18H15BrN2OS B2769236 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317374-34-8](/img/structure/B2769236.png)
4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C15H14BrNO. It has a molecular weight of 304.19 . The compound is also known by its IUPAC name, 4-bromo-N-(2,4-dimethylphenyl)benzamide .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” consists of a benzamide core with a bromine atom at the 4-position and a 2,5-dimethylphenyl-1,3-thiazol-2-yl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.19 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the current data.Wissenschaftliche Forschungsanwendungen
Materials Science and Electronics
The functionalized derivatives of thiophene, including our compound of interest, have significantly contributed to materials science and electronics. Researchers have explored their use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) . The bromo functionality at position 4 in our compound can serve as a handle for halogen exchange or coupling chemistry, making it valuable for designing novel electronic materials.
Agrochemical Applications
Thiophene-derived small organic molecules have found applications in agrochemicals. Our compound’s unique structure may allow for targeted modifications, leading to new pesticides, herbicides, or growth regulators . Investigating its interactions with plant receptors and enzymes could reveal promising agrochemical properties.
Pharmaceutical Research
Thiophene derivatives have been explored in pharmaceutical research due to their diverse biological activities. The presence of an amide group at position 2 in our compound facilitates functionalization. Researchers can modify this scaffold to create potential drug candidates. Additionally, the aldehyde group in position 3 provides stable derivatives amenable to synthetic modifications .
Organic Synthesis and Derivatization
Our model compound’s functionalization allows facile derivatization. Researchers can use it as a starting point for synthesizing more complex molecules. The aldehyde group and the amide group offer handles for downstream derivations, enabling the creation of diverse chemical libraries .
Halogen Exchange and Coupling Chemistry
The bromo functionality at position 4 is particularly interesting. Researchers can exploit it for halogen exchange reactions or coupling chemistry. This versatility opens up possibilities for creating novel compounds with specific properties .
Internal Standard in Analytical Chemistry
Beyond its synthetic applications, 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide serves as an internal standard in analytical chemistry. Specifically, it is used for determining iodine content in various matrices, such as pharmaceuticals, iodized table salt, and organic compounds in food .
Eigenschaften
IUPAC Name |
4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRBZPSLAGSJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2769153.png)



![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)




![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)

![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)
